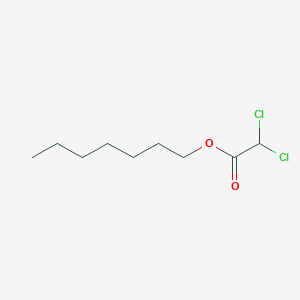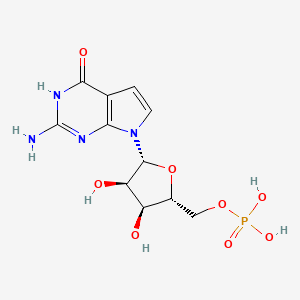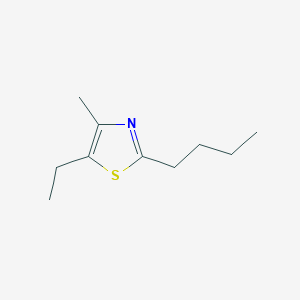
Dichloroacetic acid, heptyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloroacetic acid, heptyl ester is an organic compound with the molecular formula C₉H₁₆Cl₂O₂. It is an ester formed from dichloroacetic acid and heptanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloroacetic acid, heptyl ester can be synthesized through esterification, where dichloroacetic acid reacts with heptanol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:
CHCl2COOH+C7H15OH→CHCl2COOC7H15+H2O
Industrial Production Methods: In industrial settings, the esterification process can be carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield dichloroacetic acid and heptanol.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: It can be reduced to form the corresponding alcohol and dichloroacetic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Dichloroacetic acid and heptanol.
Transesterification: New esters and heptanol.
Reduction: Dichloroacetic acid and heptanol.
Scientific Research Applications
Dichloroacetic acid, heptyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of ester metabolism.
Medicine: Investigated for its potential therapeutic properties, although more research is needed to establish its efficacy and safety.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of dichloroacetic acid, heptyl ester involves its hydrolysis to release dichloroacetic acid and heptanol. Dichloroacetic acid can inhibit the enzyme pyruvate dehydrogenase kinase, leading to increased activity of the pyruvate dehydrogenase complex. This results in enhanced conversion of pyruvate to acetyl-CoA, which can affect cellular metabolism.
Comparison with Similar Compounds
- Dichloroacetic acid, ethyl ester
- Dichloroacetic acid, methyl ester
- Trichloroacetic acid, heptyl ester
Comparison: Dichloroacetic acid, heptyl ester is unique due to its longer heptyl chain, which can influence its physical properties and reactivity compared to shorter-chain esters like dichloroacetic acid, ethyl ester and dichloroacetic acid, methyl ester. The presence of two chlorine atoms in this compound also distinguishes it from trichloroacetic acid, heptyl ester, which has three chlorine atoms and different reactivity.
Properties
CAS No. |
83004-97-1 |
|---|---|
Molecular Formula |
C9H16Cl2O2 |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
heptyl 2,2-dichloroacetate |
InChI |
InChI=1S/C9H16Cl2O2/c1-2-3-4-5-6-7-13-9(12)8(10)11/h8H,2-7H2,1H3 |
InChI Key |
DABKLGRTFPUJHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14409949.png)




![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)


![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)




![1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)](/img/structure/B14410015.png)
